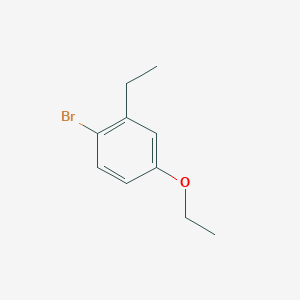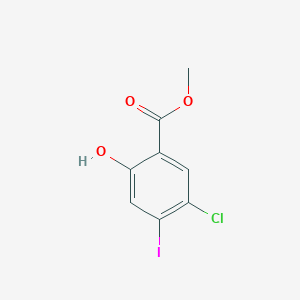
5-Iodo-2-methylamino-nicotinic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-methylamino-nicotinic acid tert-butyl ester: is a chemical compound with the molecular formula C11H15IN2O2 It is a derivative of nicotinic acid and contains an iodine atom, a tert-butyl ester group, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester typically involves the iodination of a nicotinic acid derivative followed by esterification and methylation reactions. One common synthetic route includes:
Iodination: The starting material, 5-bromo-2-nitropyridine, undergoes a halogen exchange reaction with sodium iodide in the presence of a suitable solvent like acetone to form 5-iodo-2-nitropyridine.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Esterification: The resulting 5-iodo-2-aminopyridine is esterified with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butyl 5-iodo-2-aminonicotinate.
Methylation: Finally, the amino group is methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methylamino group can participate in oxidation reactions to form imines or amides, and reduction reactions to form primary amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Imines or amides.
Reduction Products: Primary amines.
Hydrolysis Products: Carboxylic acids.
Applications De Recherche Scientifique
Chemistry: 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of iodine and methylamino substitutions on the biological activity of nicotinic acid derivatives. It may also serve as a probe to investigate the interactions of these derivatives with biological targets.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structure can be modified to create analogs with improved pharmacological properties, such as increased potency, selectivity, or bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and functional groups make it a valuable building block for various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is not well-documented, but it is likely to involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methylamino group may play key roles in these interactions, influencing the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular pathways and targets involved.
Comparaison Avec Des Composés Similaires
tert-Butyl 5-bromo-2-(methylamino)nicotinate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 5-chloro-2-(methylamino)nicotinate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl 5-fluoro-2-(methylamino)nicotinate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 5-Iodo-2-methylamino-nicotinic acid tert-butyl ester is unique due to the presence of the iodine atom, which can impart different reactivity and biological activity compared to its halogenated analogs. The iodine atom is larger and more polarizable than bromine, chlorine, or fluorine, which can influence the compound’s interactions with other molecules and its overall chemical behavior.
Propriétés
IUPAC Name |
tert-butyl 5-iodo-2-(methylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c1-11(2,3)16-10(15)8-5-7(12)6-14-9(8)13-4/h5-6H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMRDRTVXGJBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)I)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B8123131.png)





![5-Azoniaspiro[4.4]nonane Bis(trifluoromethanesulfonyl)imide](/img/structure/B8123184.png)



![1-[(4-Bromo-3-fluorophenyl)methyl]-1H-pyrazole](/img/structure/B8123204.png)
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8123209.png)
amine](/img/structure/B8123218.png)

